molecular formula C10H15N B14619818 1H-Pyrrole, 2-(1,1-dimethylethyl)-1-ethenyl- CAS No. 57807-52-0

1H-Pyrrole, 2-(1,1-dimethylethyl)-1-ethenyl-

Cat. No.: B14619818
CAS No.: 57807-52-0
M. Wt: 149.23 g/mol
InChI Key: LCWVCROAKBNWCX-UHFFFAOYSA-N
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Description

1H-Pyrrole, 2-(1,1-dimethylethyl)-1-ethenyl- is a heterocyclic organic compound with the molecular formula C8H13N. It is a derivative of pyrrole, characterized by the presence of a tert-butyl group at the second position and a vinyl group at the first position of the pyrrole ring.

Preparation Methods

The synthesis of 1H-Pyrrole, 2-(1,1-dimethylethyl)-1-ethenyl- can be achieved through several synthetic routes. One common method involves the reaction of pyrrole with tert-butyl chloride in the presence of a strong base, such as sodium hydride, to introduce the tert-butyl group. The vinyl group can be introduced through a subsequent reaction with vinyl magnesium bromide under appropriate conditions .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1H-Pyrrole, 2-(1,1-dimethylethyl)-1-ethenyl- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole carboxylic acids, while reduction may produce pyrrolidines .

Scientific Research Applications

1H-Pyrrole, 2-(1,1-dimethylethyl)-1-ethenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 2-(1,1-dimethylethyl)-1-ethenyl- involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes, receptors, and other biomolecules, leading to changes in cellular processes. The specific pathways involved depend on the context of its application, such as its role as an antimicrobial agent or a pharmaceutical intermediate .

Comparison with Similar Compounds

1H-Pyrrole, 2-(1,1-dimethylethyl)-1-ethenyl- can be compared with other similar compounds, such as:

    1H-Pyrrole, 2,5-dimethyl-: This compound has two methyl groups at the second and fifth positions of the pyrrole ring.

    1H-Pyrrole, 2-(1,1-dimethylethyl)-:

The uniqueness of 1H-Pyrrole, 2-(1,1-dimethylethyl)-1-ethenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrrole derivatives .

Properties

CAS No.

57807-52-0

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

2-tert-butyl-1-ethenylpyrrole

InChI

InChI=1S/C10H15N/c1-5-11-8-6-7-9(11)10(2,3)4/h5-8H,1H2,2-4H3

InChI Key

LCWVCROAKBNWCX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CN1C=C

Origin of Product

United States

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